molecular formula C9H9N3O B13221805 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one

3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one

Cat. No.: B13221805
M. Wt: 175.19 g/mol
InChI Key: CVWWJWNTEYSSJQ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one is a chemical compound with a unique structure that includes an aminomethyl group attached to a dihydro-naphthyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-formylquinoline with an amine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the selection of cost-effective and environmentally friendly reagents is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding naphthyridinone derivatives.

    Reduction: Formation of reduced naphthyridinone derivatives.

    Substitution: Formation of substituted naphthyridinone derivatives.

Scientific Research Applications

3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.

    3-(Aminomethyl)phenylboronic acid hydrochloride: Used in compound synthesis and as a catalyst.

Uniqueness

3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in multiple fields of research.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

3-(aminomethyl)-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C9H9N3O/c10-5-7-4-6-2-1-3-11-8(6)12-9(7)13/h1-4H,5,10H2,(H,11,12,13)

InChI Key

CVWWJWNTEYSSJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=O)C(=C2)CN)N=C1

Origin of Product

United States

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